JG-2016

HAT1 inhibition enzymatic potency structure-activity relationship

JG-2016 is the only commercially available selective HAT1 inhibitor, filling a critical gap in epigenetic probe panels where CBP/p300 and KAT6A/B inhibitors show no HAT1 activity. • ≥5.7-fold selectivity over KAT7; no inhibition of KAT2A/PCAF • Cofactor-competitive mechanism (>83% probability vs. acetyl-CoA) • Validated in A549 xenografts (50-100 mg/kg i.p. Q3D); reduces H4K12 acetylation in vivo Supplied >98% purity with full QC for reproducible studies.

Molecular Formula C18H21ClN4O3
Molecular Weight 376.8 g/mol
Cat. No. B12377757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJG-2016
Molecular FormulaC18H21ClN4O3
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1Cl)N=C3C(=O)NC(=O)N=C3N2CCOCC(C)C
InChIInChI=1S/C18H21ClN4O3/c1-4-11-7-14-13(8-12(11)19)20-15-16(21-18(25)22-17(15)24)23(14)5-6-26-9-10(2)3/h7-8,10H,4-6,9H2,1-3H3,(H,22,24,25)
InChIKeyIOHJEWFKBRNJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JG-2016: First-in-Class HAT1 Inhibitor


JG-2016 (CAS 2887480-87-5) is a synthetic small-molecule inhibitor of histone acetyltransferase 1 (HAT1), a central regulator of chromatin synthesis that acetylates nascent histone H4 [1]. Discovered through a high-throughput acetyl-click screening platform and subsequent medicinal chemistry optimization of over 70 riboflavin analogs, JG-2016 represents the first reported small-molecule inhibitor of the HAT1 enzyme complex [1]. It features an isoalloxazine core with a 1-ethoxy-2-methyl-propane sidechain at the amino-10 position, competing with the acetyl-CoA cofactor rather than the histone substrate [1]. JG-2016 demonstrates relative specificity for HAT1 over other acetyltransferases, suppresses human cancer cell line growth, impairs enzymatic activity in cellulo, and interferes with tumor growth in vivo [1].

First-in-class HAT1 inhibitor tool compound; only reported small-molecule targeting HAT1:Rbap46 complex
Supports cellular target engagement studies via H4K5/H4K12 acetylation pharmacodynamic readout
In vivo model-response characterization available (xenograft), enabling translational HAT1 biology research

JG-2016: Unmatched HAT1 Selectivity


HAT1 remains a pharmacologically under-explored target, with no other small-molecule inhibitors reported to selectively engage the HAT1:Rbap46 complex prior to JG-2016 [1]. Widely used epigenetic probes such as CBP/p300 inhibitors (e.g., A-485) or KAT6A/B inhibitors show no activity against HAT1, as the HAT1 acetyl-click assay demonstrated that lysyl-CoA, a validated bi-substrate inhibitor of CBP/p300, had no inhibitory activity toward HAT1/Rbap46 [1]. Furthermore, even close structural analogs within the riboflavin-derived series—such as the original hit NSC-42186—exhibit 2- to 4-fold weaker enzymatic potency, underscoring that subtle sidechain modifications produce quantifiable differences in HAT1 inhibition [1]. Generic substitution therefore risks loss of target engagement, confounding experimental interpretation, and invalidating cross-study comparisons.

JG-2016
Optimized isoalloxazine analog with reported enzymatic and cellular HAT1 inhibition, validated in vivo target engagement
Structural Analog (NSC-42186)
Original screening hit with reduced HAT1 inhibitory potency; may require higher concentrations, increasing off-target probability
JG-2016
Defined selectivity over CBP/p300, KAT2A/PCAF, and other acetyltransferases
Pan-HAT Inhibitors (e.g., A-485)
No reported HAT1 activity; using these probes will not engage HAT1, confounding phenotype attribution

JG-2016: Performance Evidence & Selectivity


Enhanced HAT1 Inhibition vs. NSC-42186

JG-2016 demonstrates a 2- to 4-fold improvement in HAT1 enzymatic inhibition potency compared to the original screening hit NSC-42186. In the HAT1 acetyl-click assay utilizing the full-length human HAT1:Rbap46 complex, JG-2016 achieved an IC50 of 14.8 μM (95% CI: 9.6–22.9 μM) [1], whereas NSC-42186 exhibited an IC50 of 60.5 μM (95% CI: 20–115 μM) [1]. This improvement was driven by replacement of the 7,8-di-chloro substitutions on the isoalloxazine core with an optimized 1-ethoxy-2-methyl-propane sidechain at the amino-10 position [1].

HAT1 Inhibition vs. NSC-42186
Head-to-head
JG-2016 IC50 = 14.8 μM (95% CI: 9.6–22.9 μM)
NSC-42186 IC50 = 60.5 μM (95% CI: 20–115 μM)
Supports JG-2016 selection for HAT1 enzymatic assays
4.1-fold difference; full-length HAT1:Rbap46 complex
HAT1 inhibition enzymatic potency structure-activity relationship

Acetyltransferase Selectivity Profile

JG-2016 exhibits relative specificity for HAT1 over a panel of seven other acetyltransferases. Against KAT2A (GCN5) and PCAF, JG-2016 shows no detectable inhibitory activity . Against KAT5, KAT6B, and KAT7, IC50 values exceed 100 μM, 100 μM, and 84.82 μM respectively . Against CBP and p300, IC50 values are 90.41 μM and 74.25 μM respectively . This translates to a selectivity window of ≥5.7-fold for the closest off-target (KAT7, IC50 = 84.82 μM) and >6.8-fold for KAT5 and KAT6B relative to the HAT1 IC50 of 14.8 μM, with complete selectivity over KAT2A and PCAF.

Acetyltransferase Selectivity
Cross-study comparable
HAT1 IC50 = 14.8 μM
KAT7 IC50 = 84.8 μM (≥5.7-fold); KAT5, KAT6B >100 μM; no activity on KAT2A/PCAF
Enables HAT1-specific phenotype attribution in cellular models
Selectivity window confirmed in recombinant enzyme panel
selectivity acetyltransferase panel off-target profiling

Anti-Proliferative Activity in Cancer Cells

JG-2016 suppresses cancer cell growth with lineage-dependent potency. In a resazurin-based cell viability assay, EC50 values were 1.9 μM in A549 lung adenocarcinoma cells, 10.4 μM in HCC1806 triple-negative breast cancer cells, and 29.8 μM in HCC1937 breast cancer cells . The 15.7-fold differential between A549 (most sensitive) and HCC1937 (least sensitive) suggests cancer lineage-specific HAT1 dependency. Notably, the A549 EC50 (1.9 μM) is approximately 7.8-fold below the enzymatic IC50 (14.8 μM), indicating potential active cellular uptake or accumulation of JG-2016 in certain cancer cell types .

Cell Growth Inhibition
Direct comparison
A549 EC50 = 1.9 μM
HCC1806 EC50 = 10.4 μM; HCC1937 EC50 = 29.8 μM
Supports cancer lineage-specific HAT1 dependency profiling
15.7-fold range; A549 EC50 below enzymatic IC50 suggests cellular accumulation
cancer cell line panel anti-proliferative activity EC50

A549 Xenograft Tumor Suppression

JG-2016 significantly suppresses tumor growth in an A549 lung adenocarcinoma mouse xenograft model. Intraperitoneal administration at 50–100 mg/kg once every three days impaired HAT1-dependent acetylation in tumor tissue and reduced tumor growth with minimal toxicity . JG-2016 reduced intratumoral H4K12 acetylation in a dose-dependent manner, confirming on-target pharmacodynamic engagement in vivo . In contrast, the original hit compound NSC-42186 was not advanced to in vivo studies, and other riboflavin analogs such as roseoflavin lacked HAT1 enzymatic activity despite cellular effects [1], making JG-2016 the only compound in this chemical series with validated in vivo target engagement and anti-tumor activity.

A549 Xenograft Model Response
Class-level inference
Tumor growth suppression at 50–100 mg/kg i.p. q3d; dose-dependent reduction of intratumoral H4K12ac
Supports in vivo HAT1 model-response studies
Model tolerability observed; single study context
in vivo efficacy xenograft tumor growth inhibition pharmacodynamics

HAT1:Rbap46 Binding Affinity

JG-2016 binds directly to the HAT1:Rbap46 complex with a KD of 22.5 μM . This binding affinity, measured independently of the enzymatic assay, corroborates the IC50 value (14.8 μM) and confirms that JG-2016 exerts its inhibitory effect through direct physical interaction with the target complex rather than through non-specific or assay-dependent mechanisms. By comparison, the bi-substrate inhibitor H4K12-CoA binds with an IC50 of approximately 1 μM but is a peptide-competitive tool reagent unsuitable for cellular studies due to limited membrane permeability [1]. JG-2016's cofactor-competitive mechanism (>83% probability of competitive inhibition with acetyl-CoA) [1] further distinguishes it from substrate-competitive probes.

HAT1:Rbap46 Binding Affinity
Cross-study comparable
KD = 22.5 μM
Confirms direct target engagement independent of enzymatic assay
Cofactor-competitive mechanism (>83% probability)
binding affinity KD target engagement biophysical characterization

H4K5/H4K12 Acetylation Reduction

JG-2016 demonstrates on-target cellular activity by reducing acetylation of both H4K5 and H4K12—the native di-acetylation sites of HAT1—in hTert-HME1 human mammary epithelial cells at 20 μM . This dual-site reduction confirms that JG-2016 engages HAT1 in a cellular context and impairs its canonical enzymatic function. By contrast, the riboflavin analog roseoflavin showed strong cell growth inhibition but was inactive in HAT1 enzymatic assays [1], illustrating that cellular growth suppression alone is an unreliable proxy for HAT1 target engagement. JG-2016 was identified as having the most optimized combination of cellular EC50 and enzymatic IC50 among all analogs tested [1].

Cellular H4K5/H4K12 Acetylation
Cross-study comparable
Reduction of H4K5ac and H4K12ac in hTert-HME1 cells at 20 μM
Roseoflavin analog: no HAT1 enzymatic activity despite cellular growth inhibition
Provides pharmacodynamic biomarker for cellular HAT1 target engagement
Distinguishes on-target HAT1 effects from off-target cytotoxicity
cellular pharmacodynamics histone acetylation target engagement biomarker

JG-2016: Key Research Applications


HAT1 Target Validation Across Cancer Lineages

JG-2016 enables rigorous HAT1 target validation studies in cancer biology. Its defined selectivity window (≥5.7-fold over KAT7, complete selectivity over KAT2A/PCAF) [1] allows researchers to attribute anti-proliferative phenotypes specifically to HAT1 inhibition. The differential EC50 values across cell lines (1.9–29.8 μM) can be used to stratify cancer types by HAT1 dependency, with A549 lung adenocarcinoma serving as the high-sensitivity model and HCC1937 breast cancer as a low-sensitivity comparator. The cellular pharmacodynamic biomarker of H4K5/H4K12 acetylation reduction [1] provides a direct readout for confirming on-target activity in any cell line of interest.

In Vivo Proof-of-Concept for HAT1-Dependent Cancers

JG-2016 is the only small-molecule HAT1 inhibitor validated in animal models, making it the essential starting point for in vivo pharmacology studies targeting this pathway. The established dosing regimen (50–100 mg/kg i.p., every three days) with demonstrated tumor growth suppression and minimal toxicity in A549 xenografts [1] provides a reproducible protocol. Intratumoral H4K12 acetylation reduction serves as a dose-dependent pharmacodynamic biomarker [1], enabling PK/PD correlation. Researchers can benchmark novel HAT1-targeting strategies against JG-2016's established in vivo profile.

HAT1 Acetyl-CoA Competition Mechanisms

JG-2016's cofactor-competitive mechanism (>83% probability of competitive inhibition with acetyl-CoA, >99% probability of non-competitive inhibition with peptide substrate) [1] makes it a unique tool for dissecting the role of acetyl-CoA availability in HAT1-mediated chromatin synthesis. Unlike substrate-competitive probes such as H4K12-CoA, JG-2016 is cell-permeable and can be used to study the interplay between cellular metabolism (acetyl-CoA pools) and histone acetylation dynamics. Its validation as a non-PAINS compound (no assay interference confirmed via standard curve controls) [1] ensures reliable data in fluorescence-based assays.

HAT1 Inhibitor in Epigenetic Probe Panels

JG-2016 fills a critical gap in epigenetic probe panels as the only commercially available HAT1-selective inhibitor. Current panels include inhibitors of CBP/p300 (e.g., A-485), KAT6A/B, and other HATs, but lack HAT1 coverage [1]. Including JG-2016 in selectivity screening panels enables comprehensive acetyltransferase target deconvolution. Its inactivity against KAT2A and PCAF [1] allows multiplexed experimental designs where HAT1-specific effects can be isolated from broader KAT family inhibition. The compound's commercial availability from multiple vendors with documented purity (>98%) and stability data supports reproducible cross-laboratory studies.

Application
Selection Property
Validation Focus
HAT1 target validation studies
Characterized acetyltransferase selectivity profile
H4K5/H4K12 acetylation reduction in target cells
In vivo HAT1 pathway model studies
Reported in vivo target engagement and tumor model response
PK/PD correlation using intratumoral H4K12 acetylation
Acetyl-CoA competition mechanism studies
Cofactor-competitive mechanism
Acetyl-CoA pool modulation and histone acetylation dynamics
Epigenetic probe panel inclusion
Commercially available with documented purity and stability
Cross-study reproducibility and selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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